6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRKWLSCHSHVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571319 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-04-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
discovery and history of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole compounds
An In-Depth Technical Guide to the Discovery and History of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry, organic synthesis, and materials science. We will delve into its historical discovery, the evolution of its synthetic methodologies, and the ever-expanding landscape of its biological applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical entity.
The Emergence of a Privileged Scaffold: A Historical Perspective
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a fused bicyclic system comprising a pyrrolidine ring fused to an imidazole ring. This unique architecture imparts a combination of structural rigidity, three-dimensionality, and chemical stability that has made it an attractive scaffold for a multitude of applications.
Interest in pyrrolo[1,2-a]imidazole derivatives can be traced back to the 1960s.[1] However, it was the discovery of compounds with significant biological activity that truly catalyzed research in this area. Among the most studied are the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and their fully hydrogenated counterparts.[1] A key early milestone was the development of Dimiracetam , a nootropic (cognitive-enhancing) agent belonging to the racetam family, which features this core structure.[1] This discovery highlighted the potential of the scaffold to interact with biological targets in the central nervous system and paved the way for broader investigations.
The structural core, C₆H₈N₂, possesses a monoclinic crystal symmetry (P21/n).[2][3] A notable feature is the envelope conformation of the pyrrolidine ring, a puckering that helps to alleviate torsional strain within the fused system.[2][3][4] This inherent stability is further enhanced by C—H⋯N hydrogen bonds that provide cohesion in the crystalline state.[2][3] The fused ring system also offers protection to the α-carbon atom of the imidazole ring, contributing to its stability and making it a promising candidate for applications in electrochemistry, such as in electrolytes for fuel cells and batteries.[2][3]
The Chemist's Challenge: Evolution of Synthetic Methodologies
The construction of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system has been approached through various synthetic strategies, evolving from classical multi-step procedures to more elegant and efficient one-pot methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic core.
Foundational Synthetic Approaches
Early methods often involved the annulation (ring formation) of an imidazole ring onto a pre-existing pyrrole or pyrrolidine derivative.
Method A: Synthesis from γ-Lactams
One established route begins with γ-lactams (2-pyrrolidinones). This method involves an initial O-methylation using a potent alkylating agent like Meerwein's reagent (triethyloxonium tetrafluoroborate), followed by amidination with an aminoethyl acetal and subsequent cyclization under acidic conditions to yield the desired bicyclic scaffold.[1]
Experimental Protocol: General Synthesis from a γ-Lactam
-
O-Methylation: To a solution of the substituted γ-lactam (1.0 eq) in anhydrous dichloromethane (DCM), add Meerwein's reagent (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Amidination: Cool the reaction mixture back to 0 °C and add aminoethyl diethyl acetal (1.2 eq) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Cyclization: Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (2.0 eq), and heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours.
-
Work-up: After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: Meerwein's reagent is a powerful methylating agent chosen for its ability to convert the lactam amide into a more reactive imidate ether. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the amidine. The final acid-catalyzed cyclization and dehydration step is a classic Pictet-Spengler type reaction to form the imidazole ring.
Modern and Convergent Synthetic Strategies
More recent developments have focused on improving efficiency and atom economy, leading to cascade and one-pot syntheses.
Method B: Tandem Intramolecular Cyclization
A clever approach involves the reaction of methyl 4-chlorobutanimidate hydrochloride with 2,2-dimethoxyethanamine.[1] This forms an intermediate, 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which undergoes a tandem intramolecular cyclization in an acidic medium. The process involves two sequential nucleophilic substitution reactions to construct both rings in a single transformation.[1]
Caption: Tandem intramolecular cyclization workflow.
Method C: [3+2] Cycloaddition Cascade
A highly efficient one-pot synthesis has been developed based on a cascade of [3+2] cycloaddition and oxidative aromatization reactions.[1] For example, the reaction of phenacyl azides with L-proline in refluxing toluene leads directly to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields.[1] This method is particularly valuable for its operational simplicity and ability to rapidly generate molecular complexity.
Method D: Dehydration of Acetamides
The dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride (POCl₃) provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[5] These 2-chloro derivatives are versatile intermediates, as the chlorine atom can be subsequently removed by hydrogenation or used as a handle for further functionalization.[5]
A Scaffold of Diverse Bioactivity: Therapeutic Applications
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole framework is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets, leading to a diverse array of therapeutic applications.
Caption: Diverse therapeutic applications of the core scaffold.
| Therapeutic Area | Specific Target/Application | Key Findings & Significance |
| Central Nervous System | Nootropic (Cognitive Enhancer) | Dimiracetam, a member of the racetam family, demonstrates the scaffold's ability to modulate cognitive function.[1] |
| Anticonvulsant | Dicarboxylic acid and bis-methylamide derivatives show protection against convulsions in preclinical models.[6] | |
| α₁ₐ-Adrenergic Receptor Agonist | Certain derivatives act as potent and selective partial agonists, relevant for conditions like benign prostatic hyperplasia.[1] | |
| Oncology | WDR5-WIN-Site Inhibition | Fragment-based design has led to potent inhibitors of the WDR5 protein, a target in mixed-lineage leukemia.[7] |
| Castration-Resistant Prostate Cancer | 3-Aryl-substituted derivatives can block the nuclear localization of androgen receptors, a key driver of this cancer type.[1] | |
| Renal Cell Carcinoma | Imidazolylpyrrolone-based molecules have shown promising anticancer activity against renal cell carcinoma cell lines.[8] | |
| Inflammation | NLRP3 Inflammasome Inhibition | A sulfonamide derivative has been shown to inhibit the activation of the NLRP3 inflammasome, a key regulator of inflammation.[1] |
| Infectious Diseases | Broad-Spectrum Antimicrobial | Certain derivatives exhibit a wide spectrum of activity against bacteria (S. aureus, E. coli, K. pneumoniae) and fungi (C. neoformans).[1][9] |
| Endocrinology | Progesterone Receptor Antagonists | The scaffold has been utilized to develop antagonists for the progesterone receptor.[1] |
Beyond Medicine: Applications in Catalysis and Materials
The utility of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold extends beyond pharmacology into the realms of organocatalysis and materials science.
-
Organocatalysis : Chiral derivatives of this scaffold have emerged as highly effective organocatalysts.[1] They have been successfully employed in various asymmetric transformations, including the Steglich and Black rearrangements, C-acylation reactions, and the kinetic separation of carbinols.[1] Notably, they have been used for the asymmetric phosphoramidation of an intermediate in the synthesis of the antiviral drug Remdesivir.[1]
-
Materials Science : The inherent stability and electrochemical properties of the core make it an excellent building block for new materials. It has been investigated for the design of novel cation moieties for ionic liquids, which are valued for their tunable properties in applications ranging from carbon dioxide capture to nanoparticle stabilization.[2]
Conclusion and Future Outlook
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has journeyed from a chemical curiosity in the mid-20th century to a validated privileged structure in modern chemical science. Its rich history is marked by the continuous evolution of synthetic methods, each enabling easier access to a wider array of derivatives. The discovery of its potent and diverse biological activities, from CNS modulation to anticancer and anti-inflammatory effects, ensures its continued relevance in drug discovery. Furthermore, its application as a robust organocatalyst and a stable component of advanced materials highlights its versatility. Future research will undoubtedly focus on refining synthetic routes for even greater efficiency and stereocontrol, exploring new biological targets, and harnessing its unique properties to design next-generation catalysts and functional materials.
References
-
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - NIH. (2023, January 12). National Center for Biotechnology Information. [Link]
-
Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. (2018, June 11). American Chemical Society. [Link]
-
Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide - ResearchGate. (2025, December 3). ResearchGate. [Link]
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). ResearchGate. [Link]
-
(PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - ResearchGate. (2020, May 20). ResearchGate. [Link]
-
Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. (2023, March 14). Taylor & Francis Online. [Link]
-
I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives - ResearchGate. (2025, March 17). ResearchGate. [Link]
-
(IUCr) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). International Union of Crystallography. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017, August 11). Longdom Publishing. [Link]
-
Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (n.d.). Wiley Online Library. [Link]
Sources
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthetic Building Block: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde in Modern Organic Synthesis
Introduction: A Scaffold of Privileged Bioactivity
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This fused ring system is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The inherent stability and unique electronic properties of the pyrrolo[1,2-a]imidazole ring system make it an attractive starting point for the design and synthesis of novel therapeutic agents. The introduction of a formyl group at the 3-position of this scaffold creates 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde, a highly versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide provides a detailed exploration of the synthesis and application of this compound as a pivotal building block in contemporary organic synthesis.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence, commencing with the construction of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole heterocycle, followed by a regioselective formylation at the C3 position.
Part 1: Synthesis of the Parent Heterocycle
The foundational 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold can be reliably synthesized from readily available starting materials. A common and effective method involves the condensation of 2-aminopyrrolidine with a suitable three-carbon synthon, followed by cyclization. While various methods exist, a robust procedure starts from 2-pyrrolidinone.
Protocol 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
Materials:
-
2-Pyrrolidinone
-
Phosphoryl chloride (POCl₃)
-
Aminoacetaldehyde dimethyl acetal
-
Strong acid (e.g., concentrated HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous solvents (e.g., Dichloromethane, Toluene)
Procedure:
-
Activation of 2-Pyrrolidinone: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2-pyrrolidinone (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC. This step forms the reactive Vilsmeier-type intermediate.
-
Condensation and Cyclization: Cool the reaction mixture to room temperature and slowly add a solution of aminoacetaldehyde dimethyl acetal (1.2 eq) in anhydrous toluene. After the addition, heat the mixture to reflux for 4-6 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is reached.
-
Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Causality of Experimental Choices:
-
The use of phosphoryl chloride activates the amide carbonyl of 2-pyrrolidinone, making it susceptible to nucleophilic attack.
-
Aminoacetaldehyde dimethyl acetal serves as a protected form of aminoacetaldehyde, which is unstable. The acetal is hydrolyzed in situ under the acidic conditions generated during the reaction to release the free amine for condensation.
-
The final basic work-up is crucial to neutralize the acidic reaction mixture and deprotonate the product, rendering it soluble in the organic extraction solvent.
Part 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde group at the C3 position is achieved through a Vilsmeier-Haack reaction. This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The C3 position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring is electronically activated and thus, the most favorable site for electrophilic substitution.
Protocol 2: Synthesis of this compound
Materials:
-
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.2 eq) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Once the ice has melted, neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Mechanistic Insight:
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, from POCl₃ and DMF. The electron-rich C3 position of the pyrrolo[1,2-a]imidazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution manner. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Caption: Vilsmeier-Haack formylation workflow.
Applications in Synthetic Chemistry: A Gateway to Molecular Diversity
The aldehyde functionality of this compound opens up a vast landscape of synthetic possibilities. Below are detailed protocols for key transformations that highlight its utility as a synthetic building block.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. This reaction is instrumental in the synthesis of electron-deficient alkenes, which are valuable intermediates in their own right and can participate in various subsequent transformations such as Michael additions and cycloadditions.
Protocol 3: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
If a precipitate has formed, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired (6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methylene)malononitrile.
Table 1: Representative Knoevenagel Condensation Reactions
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | (6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methylene)malononitrile | 85-95 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)acrylate | 80-90 |
| Meldrum's acid | 5-((6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 75-85 |
Expert Insight: The choice of base and solvent can significantly influence the reaction rate and yield. For less reactive active methylene compounds, a stronger base such as sodium ethoxide or heating the reaction may be necessary.
Reductive Amination: Forging C-N Bonds
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. This two-step, one-pot process is highly efficient for creating secondary and tertiary amines.
Protocol 4: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol) to obtain the desired secondary amine.
Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides like sodium borohydride, which allows for the efficient in situ reduction of the formed imine without significant reduction of the starting aldehyde.
Caption: Reductive amination workflow.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2] This reaction is highly reliable and offers good control over the stereochemistry of the resulting double bond, depending on the nature of the ylide used.
Protocol 5: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) to remove the triphenylphosphine oxide byproduct and isolate the desired ethyl 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)acrylate.
Table 2: Expected Stereoselectivity in Wittig Reactions
| Ylide Type | R Group on Ylide | Expected Major Isomer |
| Stabilized | Electron-withdrawing (e.g., -CO₂Et) | E-alkene (trans) |
| Non-stabilized | Alkyl or H | Z-alkene (cis) |
Mechanistic Consideration: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form an oxaphosphetane intermediate. The decomposition of this intermediate yields the alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates.
Conclusion: A Building Block with Broad Potential
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of the aldehyde functionality provide access to a wide array of more complex molecules. The protocols detailed in this guide for Knoevenagel condensation, reductive amination, and Wittig reactions serve as a foundation for its application in the synthesis of novel compounds with potential applications in drug discovery and materials science. The continued exploration of the reactivity of this and similar heterocyclic aldehydes will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.
References
-
Kavina, A. A., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 902-912. [Link]
-
Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27394. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Krasavin, M. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4995. [Link]
-
Heravi, M. M., et al. (2006). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Journal of Chemical Research, 2006(9), 561-562. [Link]
-
Kulakov, I. V., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(21), 6437. [Link]
-
Rajput, A. P., & Tadavi, S. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Introduction: Welcome to the technical resource center for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Its purpose is to provide expert-driven advice and actionable troubleshooting protocols to prevent decomposition during storage and handling, thereby ensuring the integrity of your starting material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My once off-white solid sample of this compound has turned yellow or brown during storage. What is causing this discoloration?
This color change is a primary visual indicator of compound degradation. The molecule contains two moieties prone to degradation: the aldehyde functional group and the imidazole ring system. The discoloration is likely caused by a combination of the following:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which converts it into the corresponding carboxylic acid or other byproducts. This process can be initiated by atmospheric oxygen.
-
Photodegradation: The imidazole moiety, in particular, can be sensitive to light.[1] Exposure to ambient or UV light can trigger radical reactions, leading to the formation of colored, often polymeric, impurities.
-
Moisture: The presence of water can facilitate hydrolysis or catalyze other decomposition pathways.
These degradation pathways often result in the formation of extended conjugated systems that absorb visible light, appearing as a yellow or brown hue.
Q2: What are the definitive, recommended storage conditions to ensure the long-term stability of this compound?
To mitigate the degradation risks, a multi-faceted approach to storage is essential. The following conditions are based on the chemical properties of heterocyclic aldehydes and best practices for handling air-sensitive reagents.[2][3][4][5]
Table 1: Optimal Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale and Causality |
| Temperature | -20°C or below | Reduces the kinetic rate of all potential chemical degradation reactions, including oxidation and polymerization. Several chemical suppliers explicitly recommend storage at -20°C.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the oxidation of the sensitive aldehyde group. This is a critical factor for long-term stability. |
| Light Exposure | Amber glass vial or light-proof container | Protects the compound from light-induced (photolytic) degradation, which can affect the imidazole ring system.[1][8] |
| Moisture | Tightly sealed container, store with a desiccant | Prevents hydrolysis and moisture-catalyzed side reactions. Supplier data sheets emphasize the importance of sealed storage away from moisture.[6][7] |
Q3: My laboratory protocol involves dissolving the compound in a solvent for use in assays. How should I handle the stock solutions?
Solutions are often more susceptible to degradation than the solid material. The imidazole moiety, for instance, is known to be liable to base-mediated autoxidation and photodegradation when in solution.[1]
Best Practices for Solutions:
-
Prepare Freshly: Prepare solutions immediately before use whenever possible.
-
Use Anhydrous Solvents: Use high-purity, anhydrous solvents to minimize water content.
-
Inert Atmosphere: If preparing a stock solution for short-term storage, use a solvent that has been degassed by sparging with argon or nitrogen.
-
Aliquot: Divide the stock solution into single-use aliquots. This avoids repeated freeze-thaw cycles which can introduce atmospheric moisture and oxygen into the main stock.
-
Store Frozen: Store aliquots at -20°C or -80°C in tightly sealed vials with the headspace flushed with inert gas. Discard any unused portion of a thawed aliquot.
Troubleshooting and Experimental Guides
Issue 1: Post-storage analysis by HPLC/LC-MS shows new impurity peaks that were not present in the initial batch.
The appearance of new peaks is a clear analytical confirmation of decomposition. The primary suspects are the oxidation product (carboxylic acid) or various polymeric byproducts.
Workflow: Identifying and Mitigating Compound Degradation
Caption: A logical workflow for troubleshooting and correcting purity issues.
Experimental Protocol: Purity Verification
-
Establish a Baseline: Upon receiving a new batch of the compound, immediately run an HPLC or LC-MS analysis to determine its initial purity. This chromatogram will serve as your reference standard.
-
Implement Corrective Storage: If you observe degradation in a stored sample, immediately transfer a portion of the material to a clean, dry amber vial. Purge the vial with argon or nitrogen, seal it tightly, and place it in a -20°C freezer.
-
Monitor Stability: After a set period (e.g., two weeks), re-analyze the sample stored under optimal conditions. Compare the chromatogram to your initial baseline. A lack of new peak formation or growth indicates that the storage conditions have successfully arrested decomposition.
-
Action: If degradation was minimal, the material may still be usable. If significant impurities have formed, the batch should be re-purified or discarded to avoid compromising experimental results. Analytical techniques are crucial for assessing purity and identifying degradation products.[9]
Issue 2: Inconsistent results in biological or chemical screens using the same batch of compound over several weeks.
This variability is often a direct consequence of progressive compound degradation. As the concentration of the active parent compound decreases and the concentration of impurities increases, the observed biological or chemical activity will change.
Protocol: Ensuring Reproducibility Through Proper Handling
Caption: A workflow designed to maintain compound integrity for assays.
By adhering to this single-use aliquot system, you ensure that every experiment is performed with a compound solution of consistent quality, effectively eliminating compound stability as a source of experimental variability.
References
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo(1,2-a)imidazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Barba-Behrens, N., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Kavina, A., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate. Retrieved from [Link]
-
Koszelewski, D., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]
-
PubMed. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. National Library of Medicine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from [Link]
-
American Chemical Society. (2023). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. ACS Publications. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. National Library of Medicine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Retrieved from [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemscene.com [chemscene.com]
- 7. 623564-38-5 CAS MSDS (5H-Pyrrolo[1,2-a]imidazole-2-carboxaldehyde,6,7-dihydro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
